molecular formula C11H17NO4 B13562125 Tert-butyl4-formyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 2803861-66-5

Tert-butyl4-formyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B13562125
CAS No.: 2803861-66-5
M. Wt: 227.26 g/mol
InChI Key: ULSSDHLFUOSAOP-UHFFFAOYSA-N
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Description

Tert-butyl 4-formyl-2-oxa-5-azabicyclo[221]heptane-5-carboxylate is a complex organic compound that belongs to the class of bicyclic compounds It is characterized by its unique structure, which includes a tert-butyl ester group, a formyl group, and a bicyclic framework containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-formyl-2-oxa-5-azabicyclo[221]heptane-5-carboxylate typically involves multiple steps One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, scaling up the reaction from laboratory to industrial scale, and employing continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-formyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-formyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 4-formyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure provides a rigid framework that can enhance binding specificity and affinity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
  • Tert-butyl 4-(aminomethyl)-5-oxa-2-azabicyclo[2.2.1]heptane-2-carboxylate

Uniqueness

Tert-butyl 4-formyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is unique due to the presence of the formyl group, which provides additional reactivity compared to similar compounds. This allows for a broader range of chemical transformations and applications .

Properties

CAS No.

2803861-66-5

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

tert-butyl 4-formyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-5-8-4-11(12,6-13)7-15-8/h6,8H,4-5,7H2,1-3H3

InChI Key

ULSSDHLFUOSAOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1(CO2)C=O

Origin of Product

United States

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